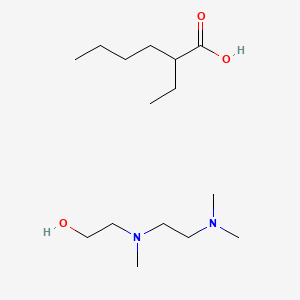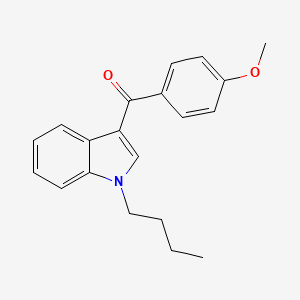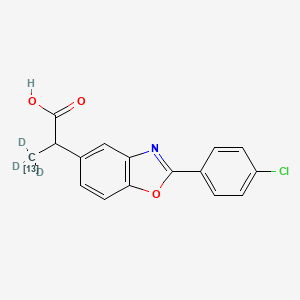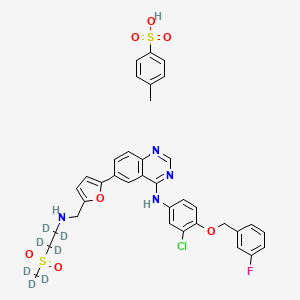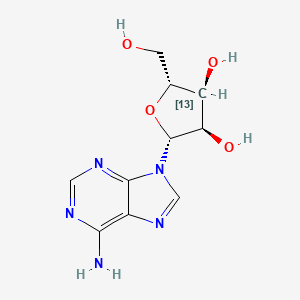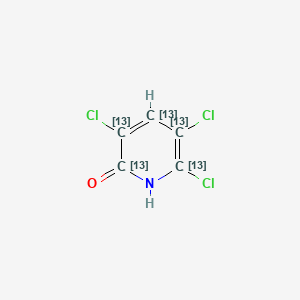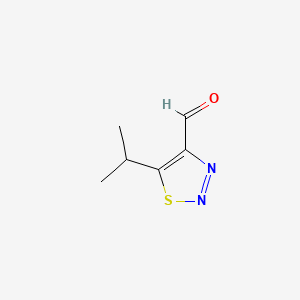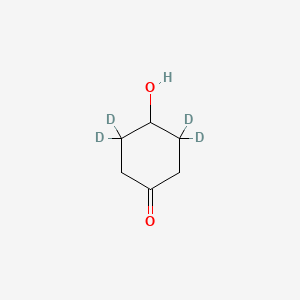
4-Hydroxycyclohexanone-d4
Vue d'ensemble
Description
4-Hydroxy Cyclohexanone-d4 is a chemical compound with the molecular formula C6H10O2 . It is a variant of 4-Hydroxy Cyclohexanone, where four of the hydrogen atoms are replaced by deuterium .
Synthesis Analysis
The synthesis of 4-Hydroxy Cyclohexanone involves several steps. One method involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4‐hydroxycyclohexanone . Another method involves the synthesis of esters of 4-hydroxy-cyclohexanone from 1,4-dihydroxycylohexane .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy Cyclohexanone-d4 is characterized by a six-carbon cyclic molecule with a ketone functional group . The InChI representation of the molecule is InChI=1S/C6H10O2/c7-5-1-2-6 (8)4-3-5/h5,7H,1-4H2 . The molecule has a molecular weight of 114.14 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxy Cyclohexanone are diverse. For instance, it can undergo an acyloin rearrangement to provide an array of optically active 2-acyl-2-hydroxy cyclohexanones .
Physical and Chemical Properties Analysis
4-Hydroxy Cyclohexanone-d4 has a molecular weight of 114.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The molecule is characterized by a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the molecule are 114.068079557 g/mol .
Applications De Recherche Scientifique
Recherche pharmaceutique
Dans le domaine de la recherche pharmaceutique, le 4-Hydroxycyclohexanone-d4 trouve sa place en tant qu'intermédiaire clé dans la synthèse de candidats médicaments innovants .
Synthèse d'aromatiques fonctionnels
La cyclohexanone, une matière chimique organique bon marché et importante avec un groupe carbonyle actif polaire, peut construire de nombreux matériaux fonctionnels via l'addition nucléophile avec des nucléophiles et une transformation ultérieure .
Production de caprolactame et d'acide adipique
La déshydrogénation du cyclohexanol en cyclohexanone est un processus industriel crucial dans la production de caprolactame et d'acide adipique, qui servent tous deux de précurseurs importants dans les textiles en nylon .
Synthèse de la 4-hydroxy-4-(4-méthoxyphényl)cyclohexanone
La 4-hydroxy-4-(4-méthoxyphényl)cyclohexanone est un dérivé du this compound, qui peut être synthétisé à des fins de recherche diverses .
Synthèse de la 4-hydroxy-4-(2-méthoxyphényl)cyclohexanone
Un autre dérivé du this compound est la 4-hydroxy-4-(2-méthoxyphényl)cyclohexanone, qui a également des applications potentielles dans la recherche scientifique .
Synthèse de la 4-hydroxy-4-(6-méthoxypyridin-3-yl)cyclohexanone
La 4-hydroxy-4-(6-méthoxypyridin-3-yl)cyclohexanone est un autre dérivé du this compound qui peut être synthétisé pour diverses applications de recherche .
Orientations Futures
Future research could focus on improving the synthesis process of 4-Hydroxy Cyclohexanone-d4. For instance, Kumar et al. conducted the cyclohexanol dehydrogenation reaction in the presence of CO and revealed that methanol was produced along with cyclohexanone . This suggests that there may be potential for optimizing the synthesis process to increase yield and selectivity .
Mécanisme D'action
Target of Action
It is known that this compound is used for experimental and research purposes .
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
4-Hydroxy Cyclohexanone-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reduction-oxidation (redox) processes, such as cyclohexanone monooxygenase. This interaction typically involves the binding of 4-Hydroxy Cyclohexanone-d4 to the active site of the enzyme, leading to its conversion into other metabolites .
Cellular Effects
The effects of 4-Hydroxy Cyclohexanone-d4 on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, derivatives of cyclohexanone have shown cytotoxic effects, indicating that 4-Hydroxy Cyclohexanone-d4 may also impact cell viability and proliferation . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Hydroxy Cyclohexanone-d4 exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition occurs through the binding of 4-Hydroxy Cyclohexanone-d4 to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Cyclohexanone-d4 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy Cyclohexanone-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Hydroxy Cyclohexanone-d4 in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 4-Hydroxy Cyclohexanone-d4 vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses of cyclohexanone derivatives have been associated with toxic effects, including liver and kidney damage . These adverse effects are dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
4-Hydroxy Cyclohexanone-d4 is involved in several metabolic pathways. It is primarily metabolized by enzymes such as cyclohexanone monooxygenase, which converts it into cyclohexanol and other metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 4-Hydroxy Cyclohexanone-d4 within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of 4-Hydroxy Cyclohexanone-d4 within the cell can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
4-Hydroxy Cyclohexanone-d4 exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals can direct 4-Hydroxy Cyclohexanone-d4 to specific cellular compartments, further modulating its biochemical effects.
Propriétés
IUPAC Name |
3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJZYXQHHPVGO-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857719 | |
| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13482-24-1 | |
| Record name | Cyclohexanone-3,3,5,5-d4, 4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


